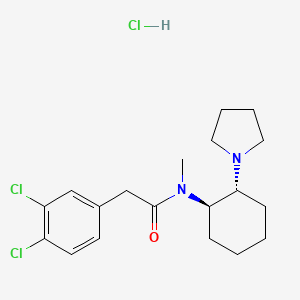

(+)-U-50488 hydrochloride

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114528-81-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (+)-U-50488 Hydrochloride

Introduction

This compound is a synthetic compound renowned for its high selectivity as an agonist for the kappa-opioid receptor (KOR).[1][2] It is a non-mu-opioid analgesic that has been instrumental as a research tool for elucidating the physiological and pathological roles of the KOR system.[2][3] Unlike typical mu-opioid receptor agonists, (+)-U-50488 does not produce morphine-type physical dependence, though tolerance can develop with chronic use.[2][4] Its mechanism of action is multifaceted, involving canonical G-protein signaling, activation of kinase cascades, and at higher concentrations, direct ion channel modulation.[5][6][7] This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Primary Mechanism of Action: Kappa-Opioid Receptor Agonism

The principal mechanism of action of (+)-U-50488 is the stereoselective activation of the KOR, a G-protein coupled receptor (GPCR) of the Gi/o family.[6][8] This interaction initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

G-Protein Coupled Signaling Cascade

Upon binding of (+)-U-50488, the KOR undergoes a conformational change, facilitating the activation of its associated heterotrimeric Gi/o proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[9] Both components then proceed to modulate distinct downstream effectors.

-

Gαi/o Subunit Signaling: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][10] The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.

-

Gβγ Subunit Signaling: The liberated Gβγ dimer is a key signaling entity that directly interacts with and modulates various ion channels.[6]

-

Activation of GIRK Channels: Gβγ binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation increases K+ efflux, leading to hyperpolarization of the neuronal membrane. The hyperpolarization raises the threshold for firing action potentials, thus producing an inhibitory effect on neuronal activity.[11][12] This mechanism is a significant contributor to the analgesic effects of KOR agonists.[12]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits can directly bind to and inhibit the activity of N-type and P/Q-type voltage-gated calcium channels.[6][13] This inhibition reduces calcium influx into the presynaptic terminal upon depolarization, which is a critical step for the fusion of synaptic vesicles and the release of neurotransmitters.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

KOR activation by agonists like (+)-U-50488 also initiates the phosphorylation and activation of several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[5] These pathways are involved in regulating a wide array of cellular processes, including gene expression, cell differentiation, and apoptosis.

-

ERK1/2 Pathway: In some cellular contexts, KOR-mediated ERK1/2 phosphorylation is dependent on PI3-Kinase and PKCζ.[5]

-

JNK Pathway: (+)-U-50488-induced JNK activation has been shown to be mediated by pertussis toxin-sensitive Gαi proteins and involves Src and the GTPase Rac.[5]

-

p38 MAPK Pathway and Biased Agonism: The activation of the p38 MAPK pathway is of particular interest as it has been linked to the aversive and dysphoric effects associated with KOR agonists.[10][14] This signaling is thought to be dependent on the recruitment of β-arrestin2 to the activated receptor.[10][15] The concept of biased agonism suggests that a ligand can preferentially activate G-protein signaling (associated with therapeutic effects like analgesia) over β-arrestin signaling (linked to adverse effects).[10][15] The interaction between (+)-U-50488, KOR, and the p38 MAPK pathway in the basolateral amygdala is believed to be essential for mediating aversive behaviors.[14][16]

Receptor-Independent Mechanism

At higher concentrations, (+)-U-50488 exhibits a secondary mechanism of action characterized by a direct, G-protein-independent blockade of voltage-gated calcium channels.[7][17] Studies have demonstrated that U-50488 can inhibit Ca2+ channel currents in a voltage-independent manner in cells that do not express KORs, such as HeLa cells.[7][17] This suggests that some of the physiological effects observed with high doses of (+)-U-50488 may be due to this direct channel-blocking activity, independent of KOR activation.[7][17] This effect has been observed with an IC50 in the micromolar range, contrasting with the high-affinity, nanomolar potency for KOR-mediated effects.[13][17]

Data Presentation

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference(s) |

| U-50,488H | Kappa (κ) | - | [3H]Ethylketocyclazocine | 114 | [4] |

| U-50,488H | Mu (μ) | - | [3H]Ethylketocyclazocine | 6100 | [4] |

| U-50,488 | Kappa (κ) | - | - | 12 | [18] |

| U-50,488 | Mu1 (μ1) | - | - | 370 | [18] |

Table 2: Functional Activity (IC50 / ED50)

| Compound | Assay | System | Effect | IC50 / ED50 | Reference(s) |

| U-50488 | Ca2+ Channel Current Inhibition | Rat DRG Neurons | Voltage-independent inhibition | 4.32 μM | [17] |

| U-50488 | P-type Ca2+ Channel Inhibition (High Affinity) | Rat Cerebellar Purkinje Neurons | KOR-mediated inhibition | 89 nM | [13] |

| U-50488 | P-type Ca2+ Channel Inhibition (Low Affinity) | Rat Cerebellar Purkinje Neurons | Direct channel block | 11 μM | [13] |

| U-50488 | Intracellular Ca2+ changes | Cultured lumbosacral DRG | Inhibition | 1 - 5.8 nM | [17] |

| U-50488 | Forskolin-stimulated cAMP accumulation | PC12 cells | Inhibition | 1 - 5.8 nM | [17] |

| U-50488 | Rabbit Vas Deferens Contraction | Rabbit Vas Deferens | Enhancement | 26.5 nM | [19][20] |

| U-50488 | Motor Function Impairment | Mice | Impairment | 15.3 mg/kg | [19][20] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound like (+)-U-50488 to its receptor.

-

Membrane Preparation:

-

Tissue (e.g., guinea pig brain) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[21]

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.[21]

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[21]

-

The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.[21]

-

-

Binding Assay (Competition Assay):

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.[21]

-

To each well, add:

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand. Total binding is measured in wells without any competing compound.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[21]

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI), separating bound from free radioligand.[21]

-

The filters are washed multiple times with ice-cold wash buffer.[21]

-

Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.[21]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of the competing ligand.

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to measure the effect of (+)-U-50488 on ion channel currents in neurons.

-

Cell Preparation:

-

Recording Setup:

-

Coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing appropriate ions and blockers for isolating the current of interest, like Ca2+ currents).

-

Patch pipettes with a resistance of 3-5 MΩ are fabricated from borosilicate glass and filled with an internal solution containing ions that mimic the intracellular environment.

-

The whole-cell configuration is achieved by forming a gigaseal between the pipette tip and the cell membrane and then applying gentle suction to rupture the patch of membrane under the pipette.

-

-

Data Acquisition:

-

Voltage-clamp recordings are performed using a patch-clamp amplifier.

-

To measure Ca2+ currents, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized with voltage steps (e.g., to 0 mV) to activate the channels.[17]

-

A stable baseline of current amplitude is recorded.

-

(+)-U-50488 is applied to the bath via the perfusion system at various concentrations.

-

The effect of the drug on the current amplitude is recorded over time. A concentration-response curve can be generated by applying cumulative concentrations of the drug.[17]

-

-

Data Analysis:

-

The peak current amplitude before and after drug application is measured.

-

The percentage of current inhibition is calculated for each concentration.

-

The concentration-response data are fitted with the Hill equation to determine the IC50 and the Hill coefficient.[17]

-

To test for G-protein involvement, experiments can be repeated after pre-treating cells with pertussis toxin (to block Gi/o proteins) or by including GDP-β-S (a non-hydrolyzable GDP analog) in the patch pipette to prevent G-protein activation.[7][17]

-

Mandatory Visualizations

Caption: Canonical KOR G-protein signaling pathway activated by (+)-U-50488.

Caption: β-Arrestin2-mediated p38 MAPK signaling pathway linked to aversion.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]

- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

- 17. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apexbt.com [apexbt.com]

- 20. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 21. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide on the Kappa Opioid Receptor Selectivity of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride is the less active enantiomer of the highly selective kappa opioid receptor (KOR) agonist, U-50488. While the racemate and the (-)-enantiomer have been extensively studied, this technical guide focuses on the characterization of the (+)-enantiomer's selectivity for the KOR. This document provides a comprehensive overview of its binding affinity and functional activity at the kappa, mu (MOR), and delta (DOR) opioid receptors. Detailed experimental protocols for key assays and visualizations of signaling pathways are included to provide a thorough understanding of its pharmacological profile.

Introduction

U-50488 is a pioneering selective kappa opioid receptor agonist that has been instrumental in elucidating the physiological and pathological roles of the KOR system.[1][2] It exists as a pair of enantiomers, with the (-)-enantiomer being the more pharmacologically active form.[3] The (+)-enantiomer, this compound, is often used as a less active control in research.[4] However, a detailed understanding of its binding and functional profile at all three major opioid receptors is crucial for interpreting experimental results and for the design of new, more selective KOR ligands. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the relevant biological pathways to offer a complete technical resource on the KOR selectivity of this compound.

Quantitative Data on Opioid Receptor Selectivity

The selectivity of this compound for the kappa opioid receptor is determined by comparing its binding affinity (Ki) and functional activity (EC50) at the KOR to its activity at the MOR and DOR. While specific data for the (+)-enantiomer is limited, the data for the racemate and the more potent (-)-enantiomer provide a strong indication of the compound's general selectivity profile.

| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of standard agonist) |

| Kappa (κ) | (±)-U-50488 | 12[5] | ~10-100 | Full agonist |

| (-)-U-50488 | - | - | More potent than racemate | |

| (+)-U-50488 | Less active than racemate | Less active than racemate | Less active than racemate | |

| Mu (μ) | (±)-U-50488 | >500[5] | - | No significant agonist or antagonist activity[2] |

| (+)-U-50488 | - | - | - | |

| Delta (δ) | (±)-U-50488 | >500[5] | - | No significant activity |

| (+)-U-50488 | - | - | - |

Note: Data for the racemate (±)-U-50488 indicates high selectivity for the KOR, with Ki values in the low nanomolar range, while exhibiting significantly lower affinity for MOR and DOR.[5] The (+)-enantiomer is established to be the less active of the two.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of this compound at human kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human KOR, MOR, or DOR.

-

Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled standard (e.g., naloxone) for non-specific binding.

-

50 µL of various concentrations of this compound.

-

50 µL of the respective radioligand at a concentration close to its Kd value.

-

50 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the EC50 and Emax of this compound at human kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes from CHO cells expressing KOR, MOR, or DOR.

-

[³⁵S]GTPγS.

-

Guanosine 5'-diphosphate (GDP).

-

This compound.

-

Standard agonists (e.g., U-69,593 for KOR, DAMGO for MOR, DPDPE for DOR).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer containing 10 µM GDP.

-

50 µL of various concentrations of this compound or the standard agonist.

-

50 µL of the cell membrane suspension (10-20 µg protein/well).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Counting: Measure the radioactivity as described previously.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Caption: KOR Signaling Pathway Activated by (+)-U-50488.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for [³⁵S]GTPγS Functional Assay.

Discussion

The available data strongly supports the classification of U-50488 as a highly selective KOR agonist.[5][6] The (+)-enantiomer, while less potent than the (-)-enantiomer, is expected to retain this selectivity profile. Its primary mechanism of action is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK signaling pathways.[7][8] This cascade of events ultimately results in a decrease in neuronal excitability, which is the basis for its analgesic and other central nervous system effects.

The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of this compound and other KOR ligands. Consistent application of these methods is essential for obtaining reliable and comparable data across different studies.

Conclusion

This compound serves as an important pharmacological tool for investigating the kappa opioid system. Its high selectivity for the KOR, coupled with its reduced potency compared to its (-)-enantiomer, makes it a valuable negative control in experiments aiming to elucidate KOR-mediated effects. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge of its selectivity, detailing the necessary experimental procedures for its characterization, and visualizing the underlying signaling mechanisms. Further research to fully quantify the binding and functional parameters of the (+)-enantiomer at all three opioid receptors within a single study would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

(+)-U-50488 hydrochloride chemical structure and properties

An In-Depth Technical Guide to (+)-U-50488 Hydrochloride

Introduction

This compound is the less active enantiomer of the synthetic compound U-50488, a highly selective agonist for the kappa-opioid receptor (KOR).[1] While its counterpart, (-)-U-50488, is the more pharmacologically active form, (+)-U-50488 serves as a valuable tool in research for comparative studies to elucidate the stereospecific interactions with the kappa-opioid receptor.[2] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically known as trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride.[1] Its structure features a dichlorinated phenyl ring and a pyrrolidinyl-cyclohexyl moiety, which are crucial for its interaction with the kappa-opioid receptor.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride | [1] |

| CAS Number | 114528-81-3 | [1][3] |

| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1][4] |

| Molecular Weight | 405.79 g/mol | [1][5] |

| Appearance | White solid | [6] |

| Purity | ≥99% | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |

| Storage | Store at room temperature | [1] |

| SMILES String | O=C(CC3=CC(Cl)=C(Cl)C=C3)N([C@H]1--INVALID-LINK--CCCC1)C.Cl | [3] |

Pharmacological Profile

Mechanism of Action

U-50488 is a selective agonist for the kappa-opioid receptor, a G protein-coupled receptor.[7] The activation of KORs is associated with various physiological effects, including analgesia, diuresis, and sedation.[7][8] As an agonist, U-50488 binds to the KOR and initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability and neurotransmitter release.

It is important to note that the racemic mixture of U-50488 can also block sodium channels at higher concentrations. Furthermore, studies on rat dorsal root ganglia neurons have shown that U-50488 can inhibit Ca2+ channel currents in a manner that is independent of G protein activation, suggesting a direct channel-blocking effect at higher concentrations.[9][10]

dot

Caption: Canonical signaling pathway of a KOR agonist.

Stereoselectivity and Binding Affinity

The pharmacological activity of U-50488 is stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer.[1] The racemic mixture, (±)-U-50488, exhibits activity that is intermediate between the two enantiomers. The selectivity for the kappa receptor over mu (μ) and delta (δ) opioid receptors is a defining characteristic of this compound class.

Table 2: Comparative Binding Affinity of U-50488 Enantiomers

| Compound | Receptor | Binding Affinity (Kd) | Reference(s) |

| (-)-U-50488 | Kappa-Opioid Receptor (KOR) | 2.2 nM | [2] |

| Mu-Opioid Receptor (MOR) | 430 nM | [2] | |

| (+)-U-50488 | Kappa-Opioid Receptor (KOR) | Less active enantiomer | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of U-50488 and its analogs.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki or Kd) of (+)-U-50488 for opioid receptors.

-

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells) are prepared.[11][12]

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [³H]U69,593 for KOR, is used.[11][12]

-

Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound ((+)-U-50488).

-

Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

dot

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Antinociception Assay (Acetic Acid-Induced Writhing Test)

This in vivo model is used to assess the analgesic properties of a compound.

-

Objective: To evaluate the antinociceptive effects of (+)-U-50488.

-

Methodology:

-

Animal Model: Male CD-1 or C57BL/6J mice are commonly used.[11][13]

-

Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses.[11][14]

-

Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response.

-

Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[11]

-

Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group.

-

Synthesis of U-50488 Enantiomers

The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the investigation of their stereospecific activities.

-

Objective: To synthesize the (+)- and (-)-enantiomers of U-50488.

-

Methodology Summary: A refined procedure has been established for the synthesis of U-50488 enantiomers.[15] A key intermediate, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine, with a determined absolute configuration of (1S, 2S) through X-ray crystallography, is utilized.[15] This chiral intermediate allows for the synthesis of the optically pure U-50488 enantiomers with known absolute configurations.[15] The synthesis of fluorinated analogs for potential use in PET studies has also been explored, involving the alkylation of a trans-diaminocyclohexane precursor followed by acylation.[16]

Logical Relationships of U-50488 Forms

The relationship between the racemic mixture and its constituent enantiomers is crucial for understanding its pharmacology. The racemic mixture is a 1:1 combination of the (+)- and (-)-enantiomers.

dot

Caption: Relationship between the forms of U-50488.

Conclusion

This compound is an indispensable chemical tool for opioid research. Its primary value lies in its role as the less active stereoisomer of the potent and selective kappa-opioid receptor agonist, U-50488. By comparing its effects to those of the (-)-enantiomer and the racemic mixture, researchers can probe the specific stereochemical requirements for kappa-opioid receptor binding and activation. The data and protocols summarized in this guide provide a foundational resource for scientists and professionals working to unravel the complexities of the kappa-opioid system and to develop novel therapeutics targeting this receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. aobious.com [aobious.com]

- 6. This compound CAS#: 107902-84-1 [m.chemicalbook.com]

- 7. U-50488 - Wikipedia [en.wikipedia.org]

- 8. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Selective Kappa-Opioid Agonist: A Technical Guide to the Discovery and History of (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride, a member of the arylacetamide class of compounds, represents a significant milestone in opioid research. Its discovery as the first highly selective agonist for the kappa-opioid receptor (KOR), devoid of significant mu-opioid receptor activity, provided the scientific community with an invaluable pharmacological tool.[1][2][3] This technical guide offers an in-depth exploration of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound.

Discovery and History

In the early 1980s, researchers at The Upjohn Company were investigating novel analgesic agents with the aim of separating the therapeutic effects of opioids from their undesirable side effects, such as respiratory depression and addiction potential, which are primarily mediated by the mu-opioid receptor. This research led to the synthesis and characterization of U-50488, a structurally unique, non-morphine-like compound.[3]

Initial studies by Vonvoigtlander and his colleagues, published in 1982 and 1983, established U-50488 as a potent and selective agonist for the kappa-opioid receptor.[2][3] Unlike other reputed kappa agonists of the time, such as ketazocine and ethylketocyclazocine, U-50488 demonstrated no significant mu-opioid agonist or antagonist properties.[2] This high selectivity made it an ideal probe for elucidating the physiological and pharmacological roles of the kappa-opioid system. The initial research was conducted on the racemic mixture, with subsequent studies isolating and characterizing the individual enantiomers. It was determined that the pharmacological activity resides primarily in the dextrorotatory (+)-enantiomer.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its kappa-opioid receptor-mediated effects. These include:

-

Analgesia: It produces potent antinociceptive effects in a variety of animal models of pain, including thermal, mechanical, and visceral pain.[3][4][5]

-

Diuresis: A characteristic effect of kappa-opioid agonists, U-50488 induces a significant increase in urine output.

-

Antitussive Effects: It has been shown to suppress coughing.[1]

-

Absence of Mu-Opioid Effects: Crucially, (+)-U-50488 does not produce the hallmark effects of mu-opioid agonists, such as significant respiratory depression or euphoric-like rewarding properties. Instead, it can produce dysphoria and aversion at higher doses.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Functional Activities

| Compound | Receptor | Assay Type | Species/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |

| (+)-U-50488 | Kappa | Binding | Guinea Pig Brain | [3H]U-69,593 | 0.2 | - | - | [6] |

| U-50488 | Kappa | Binding | Human (CHO cells) | [3H]U-69,593 | - | 9.31 | - | [6] |

| U-50488 | Kappa | [35S]GTPγS | Human (CHO cells) | - | - | - | 26.1 | [7] |

| U-50488 | Beta-Arrestin 2 | Recruitment | Human (CHO cells) | - | - | - | 191 | [8] |

| U-69,593 | Kappa | Binding | Guinea Pig Brain | [3H]-(-)-bremazocine | 10-18 | - | - | [9] |

| U-69,593 | Mu | Binding | Rat Brain | [3H]-naloxone | 3300 | - | - | [9] |

| U-69,593 | Delta | Binding | Rat Brain | [3H]-naloxone | 8500 | - | - | [9] |

Table 2: In Vivo Analgesic Potency (ED50 Values)

| Compound | Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |

| U-50488 | Tail-flick | Mouse | s.c. | ~1.0 | [10] |

| U-50488 | Hot-plate | Rat | i.p. | - | [9] |

| U-50488 | Writhing | Mouse | i.p. | - | [5] |

| U-50488 | Warm-water tail withdrawal | Mouse | i.p. | 5.0 | [4] |

Signaling Pathways

Activation of the kappa-opioid receptor by (+)-U-50488 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to inhibitory Gi/o proteins.

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects.

In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestin proteins. This pathway is often associated with receptor desensitization and internalization, as well as the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 and JNK. The β-arrestin pathway is thought to mediate some of the aversive and dysphoric effects of kappa-opioid agonists.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound for the kappa-opioid receptor using [3H]U-69,593, a close analog of U-50488 and a highly selective KOR radioligand.[11]

-

Membrane Preparation:

-

Homogenize tissues (e.g., guinea pig brain) or cells expressing the kappa-opioid receptor (e.g., CHO-hKOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in fresh buffer and determine the protein concentration.

-

-

Assay:

-

In a 96-well plate, combine the membrane preparation, [3H]U-69,593 (at a concentration near its Kd, e.g., 1-3 nM), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-50488).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesia Models

Hot-Plate Test

The hot-plate test is a common method to assess the analgesic efficacy of centrally acting compounds against thermal pain.

-

Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant, non-injurious level (e.g., 55°C).

-

Procedure:

-

Acclimatize the animals (typically mice or rats) to the testing room.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time after injection (e.g., 30 minutes), place the animal on the hot plate.

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a paw or jumping.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose that produces a 50% maximal effect, can then be determined.

Acetic Acid-Induced Writhing Test

This test is used to evaluate the analgesic activity against visceral pain.

-

Procedure:

-

Administer this compound or vehicle to mice.

-

After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a writhing response.

-

Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).

-

-

Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED50 can be determined from the dose-response curve.

Structure-Activity Relationship (SAR)

The chemical structure of U-50488 has been extensively modified to explore the structure-activity relationships for kappa-opioid receptor agonists.

Key findings from SAR studies include:

-

The trans-stereochemistry of the substituents on the cyclohexane ring is crucial for high kappa-opioid receptor affinity.

-

The 3,4-dichlorophenyl group is important for potent kappa agonist activity. Modifications to the substitution pattern on this ring can significantly alter potency and selectivity.

-

The N-methyl group on the acetamide nitrogen is optimal for activity.

-

The pyrrolidine ring is a key feature for kappa agonism. Replacement with other cyclic amines, such as piperidine or morpholine, generally leads to a decrease in activity.

Conclusion

This compound remains a cornerstone in opioid pharmacology. Its discovery provided a highly selective tool that has been instrumental in characterizing the kappa-opioid receptor and its role in a wide range of physiological processes, from pain and mood to addiction. The wealth of data generated from studies using (+)-U-50488 continues to inform the development of new generations of kappa-opioid receptor ligands with improved therapeutic profiles for the treatment of various central nervous system disorders. This technical guide provides a comprehensive overview of this seminal compound, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuation of the antinociceptive action of the selective kappa-opioid receptor agonist, U-50,488H by ICS-205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-U-50488 Hydrochloride: An In-depth Technical Guide on Enantiomeric Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomeric activity of U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist. It delves into the distinct pharmacological profiles of its enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488, highlighting the stereoselectivity of the kappa-opioid receptor. This document summarizes quantitative binding and functional data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR) and has been instrumental as a research tool to elucidate the physiological roles of the KOR system.[1][2][3] It exists as a pair of enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488. It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry, and U-50488 is a classic example of this principle. The (-)-enantiomer is significantly more potent at the KOR, while the (+)-enantiomer is often used as a less active control.[4][5] This guide will explore the nuances of their individual activities.

Enantiomeric Activity at the Kappa-Opioid Receptor

The primary pharmacological target of U-50488 is the kappa-opioid receptor. The two enantiomers exhibit markedly different affinities and efficacies at this receptor.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of U-50488, competitive binding studies consistently demonstrate that the (-)-(1S,2S) enantiomer possesses a much higher affinity for the KOR compared to the (+)-(1R,2R) enantiomer.

Table 1: Kappa-Opioid Receptor Binding Affinities of U-50488 Enantiomers

| Compound | Radioligand | Tissue Source | Apparent Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| (-)-(1S,2S)-U-50488 | [3H]U69,593 | Guinea pig brain membranes | 0.89 nM (Kd) | [6] |

| (+)-(1R,2R)-U-50488 | [3H]U69,593 | Guinea pig brain membranes | 299 nM (Kd) | [6] |

| (-)-(1S,2S)-U-50488 | [3H]bremazocine | Guinea pig brain membranes | 30 nM and 10,485 nM (Kd) | [6] |

| (-)-U-50488 | Not Specified | Not Specified | 2.2 nM (Kd) | [7] |

| (+)-U-50488 | Not Specified | Not Specified | Less active enantiomer | [4][5] |

| (±)-U-50488 | Not Specified | Not Specified | 12 nM (Ki) | [8] |

Note: The study using [3H]bremazocine resolved two binding sites for the (-)-(1S,2S) enantiomer, suggesting potential interaction with different receptor subtypes or conformations.

Functional Activity

The functional consequences of receptor binding are assessed through various in vitro and in vivo assays. The (-)-enantiomer of U-50488 is a potent agonist, eliciting downstream signaling events upon KOR activation. In contrast, the (+)-enantiomer shows significantly reduced or negligible agonist activity at the KOR.

Table 2: Functional and Behavioral Effects of U-50488 Enantiomers

| Assay | Species | Effect of (-)-(1S,2S)-U-50488 | Effect of (+)-(1R,2R)-U-50488 | Reference |

| Ethylketocyclazocine (EKC) Discrimination | Rhesus Monkeys | Potent substitution for EKC | Weak substitution for EKC | [6] |

| Diuresis | Rats | Significant increase in urine output | No significant diuretic effects | [9][10] |

| Antinociception (von Frey assay) | Rats | Antinociceptive effects | Produced antinociception | [9][10] |

| Discriminative Stimulus | Rats | Served as a discriminative stimulus | No discriminative stimulus effects | [9][10] |

Off-Target and Non-Opioid Activities

While U-50488 is highly selective for the KOR, at higher concentrations, it can exhibit off-target effects. Both enantiomers have been shown to block sodium channels with comparable potencies.[11] This non-opioid action may contribute to some of its pharmacological effects, particularly at the peripheral level.[11] Furthermore, studies have indicated that U-50488 can directly inhibit P-type Ca2+ channels in a G protein-independent manner.[12][13][14] This suggests that some of the observed effects of U-50488, especially at higher concentrations, may not be solely mediated by KOR activation.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of U-50488 enantiomers to the kappa-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the opioid receptors.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593 or [3H]bremazocine) and varying concentrations of the unlabeled competitor drug ((+)- or (-)-U-50488).

-

Incubation and Filtration: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki (inhibition constant).

In Vivo Behavioral Assay (Drug Discrimination)

This protocol describes a general procedure for assessing the discriminative stimulus effects of U-50488 enantiomers.

Methodology:

-

Training: Animals (e.g., rhesus monkeys or rats) are trained to discriminate between an injection of a known KOR agonist (e.g., ethylketocyclazocine) and saline. This is typically done in an operant conditioning chamber where pressing one lever after the drug injection is rewarded (e.g., with food), and pressing another lever after saline injection is rewarded.

-

Testing: Once the animals have learned to reliably discriminate between the drug and saline, they are tested with various doses of the test compounds ((+)- or (-)-U-50488).

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured for each dose of the test compound. A compound that fully substitutes for the training drug will produce a dose-dependent increase in responding on the drug-appropriate lever.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR), primarily coupling to Gi/o proteins.

Caption: Kappa-opioid receptor signaling pathway.

Pathway Description:

-

Agonist Binding: (-)-U-50488 binds to and activates the KOR.

-

G-protein Activation: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation into Gαi/o and Gβγ subunits.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.

-

-

Cellular Response: These signaling events collectively lead to a reduction in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of KOR agonists.

Synthesis and Chirality

The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the detailed investigation of their distinct pharmacological properties. The absolute configuration of the active (-)-enantiomer has been determined to be (1S,2S).[6][15] The synthesis typically involves the resolution of a chiral intermediate, followed by acylation to yield the final product. The availability of the pure enantiomers is critical for accurately characterizing their biological activities and for structure-activity relationship studies.

Conclusion

The enantiomers of U-50488 hydrochloride exhibit profound differences in their interaction with the kappa-opioid receptor. The (-)-(1S,2S)-enantiomer is a potent and selective KOR agonist, responsible for the characteristic pharmacological effects of the racemate, including analgesia and diuresis.[6][9][10] In contrast, the (+)-(1R,2R)-enantiomer displays significantly lower affinity and efficacy at the KOR.[6] However, it is important for researchers to consider the potential non-opioid, off-target effects of both enantiomers, such as ion channel blockade, which may be relevant at higher concentrations.[11][13][14] This detailed understanding of the stereopharmacology of U-50488 is essential for its use as a research tool and for the design of novel KOR-targeted therapeutics.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactive effects of (±)-trans-U50488 and its stereoisomers with cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Enantiomer (+)-U-50488: A Technical Guide to its Application as a Negative Control in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmacology, the stereochemistry of a compound can be pivotal to its biological activity. This is exemplified by the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemic mixture and its levorotatory enantiomer, (-)-U-50488, exhibit potent KOR agonism, the dextrorotatory enantiomer, (+)-U-50488, is largely inactive at the kappa-opioid receptor. This inherent lack of KOR activity makes (+)-U-50488 an invaluable tool in experimental design, serving as a robust negative control to delineate true KOR-mediated effects from non-specific or off-target actions. This technical guide provides an in-depth overview of the research applications of (+)-U-50488, focusing on its use in dissecting pharmacological mechanisms.

Data Presentation: Comparative Pharmacology of U-50488 Enantiomers

The primary utility of (+)-U-50488 as a negative control stems from its significantly lower affinity and functional activity at the kappa-opioid receptor compared to its levorotatory counterpart. However, it is crucial for researchers to be aware of the off-target activities that both enantiomers may possess, such as sodium channel blockade. The following tables summarize the quantitative data on the binding affinities and functional activities of the U-50488 enantiomers.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| (-)-U-50488 | Kappa (κ) Opioid Receptor | ~1-12 |

| Mu (μ) Opioid Receptor | >500 - 6100 | |

| Delta (δ) Opioid Receptor | >500 | |

| (+)-U-50488 | Kappa (κ) Opioid Receptor | >10,000 |

| Mu (μ) Opioid Receptor | - | |

| Delta (δ) Opioid Receptor | - |

Note: Data compiled from multiple sources. "-" indicates data not consistently available in the reviewed literature.

| Compound | Functional Assay | Potency (EC50/IC50, nM) |

| (-)-U-50488 | KOR Agonism (e.g., [³⁵S]GTPγS binding) | ~10-50 |

| (+)-U-50488 | KOR Agonism (e.g., [³⁵S]GTPγS binding) | Inactive |

| (-)-U-50488 | Sodium Channel Blockade | Comparable to (+)-enantiomer |

| (+)-U-50488 | Sodium Channel Blockade | Comparable to (-)-enantiomer |

| Racemic U-50488 | Cardiac Sodium Channel Blockade (tonic) | 133,000 nM (133 µM)[1] |

| Cardiac Sodium Channel Blockade (use-dependent) | 9,400 nM (9.4 µM)[1] | |

| Calcium Channel Blockade (sensory neurons) | ~4,000 nM (4 µM)[2] |

Experimental Protocols

Detailed methodologies are critical for the reproducible application of (+)-U-50488 as a negative control. Below are representative protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the kappa-opioid receptor, using (+)-U-50488 as a negative control.

a. Materials:

-

Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand: [³H]-U-69,593 or another suitable KOR-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: (-)-U-50488 (positive control), (+)-U-50488 (negative control), and unknown compounds.

-

Non-specific binding control: High concentration of a non-radiolabeled KOR ligand (e.g., 10 µM naloxone).

-

96-well filter plates (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

b. Procedure:

-

Prepare serial dilutions of the test compounds, (-)-U-50488, and (+)-U-50488 in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

-

25 µL of diluted test compound, control, or buffer.

-

50 µL of [³H]-U-69,593 at a concentration near its Kd.

-

100 µL of diluted cell membrane preparation.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 values and subsequently calculate the Ki values using the Cheng-Prusoff equation. It is expected that (-)-U-50488 will show a potent Ki, while (+)-U-50488 will not significantly displace the radioligand.

cAMP Functional Assay

This protocol measures the functional consequence of KOR activation (inhibition of adenylyl cyclase) and uses (+)-U-50488 to confirm that the observed effect is KOR-mediated.

a. Materials:

-

CHO-KOR cells.

-

Assay medium (e.g., serum-free DMEM).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test Compounds: (-)-U-50488, (+)-U-50488.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

b. Procedure:

-

Seed CHO-KOR cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with assay medium and pre-incubate with the test compounds, (-)-U-50488, or (+)-U-50488 at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

c. Data Analysis:

-

Generate dose-response curves by plotting the percentage of forskolin-stimulated cAMP levels against the log concentration of the test compound.

-

Calculate the EC50 for the inhibition of cAMP production. (-)-U-50488 should produce a dose-dependent inhibition of cAMP, while (+)-U-50488 should have no significant effect.

β-Arrestin Recruitment Assay

This assay assesses another downstream signaling pathway of KOR activation. (+)-U-50488 is used to demonstrate the KOR-specificity of β-arrestin recruitment.

a. Materials:

-

Cells co-expressing KOR and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin cells).

-

Assay medium.

-

Test Compounds: (-)-U-50488, (+)-U-50488.

-

Substrate for the reporter system.

b. Procedure:

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of the test compounds, (-)-U-50488, or (+)-U-50488 to the wells.

-

Incubate for a period determined by the specific assay system (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the manufacturer's protocol.

c. Data Analysis:

-

Construct dose-response curves by plotting the signal against the log concentration of the compound.

-

Determine the EC50 for β-arrestin recruitment. A robust response is expected for (-)-U-50488, whereas (+)-U-50488 should be inactive.

In Vivo Behavioral Assay: Formalin-Induced Nociception

This protocol uses an in vivo model of pain to assess the antinociceptive effects of KOR agonists and the role of non-specific effects using (+)-U-50488.[2]

a. Animals:

-

Male Sprague-Dawley rats.

b. Materials:

-

Formalin solution (5% in saline).

-

Test Compounds: (-)-U-50488, (+)-U-50488, dissolved in a suitable vehicle (e.g., saline).

-

KOR antagonist (e.g., nor-binaltorphimine, nor-BNI) for validation.

c. Procedure:

-

Acclimate the rats to the observation chambers.

-

Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal or intraplantar injection) at various doses. In some experiments, pre-treat with a KOR antagonist.

-

After a set pre-treatment time, inject a small volume of formalin solution into the plantar surface of one hind paw.

-

Immediately observe and record the nociceptive behaviors (e.g., flinching, licking, or biting the injected paw) for a defined period (e.g., 60 minutes).

d. Data Analysis:

-

Quantify the nociceptive behaviors in different time bins (e.g., early phase: 0-5 min; late phase: 15-60 min).

-

Compare the responses between the different treatment groups. (-)-U-50488 is expected to reduce nociceptive behaviors in a dose-dependent and KOR-antagonist-reversible manner. (+)-U-50488 may show some effect at higher doses due to its sodium channel blocking activity, but this effect should not be reversed by a KOR antagonist.[2]

Signaling Pathways and Experimental Workflows

The use of (+)-U-50488 is instrumental in validating that a signaling cascade is indeed initiated by the activation of the kappa-opioid receptor.

KOR Signaling Pathway

Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular events. One such pathway involves the activation of Phosphoinositide 3-kinase gamma (PI3Kγ), leading to the phosphorylation of Akt, which in turn activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). This pathway has been implicated in the peripheral antinociceptive effects of KOR agonists.[3] The use of (+)-U-50488 in such a study would demonstrate that this cascade is not triggered, confirming the KOR-dependence of the signaling pathway.

Experimental Workflow for Differentiating KOR-mediated vs. Non-specific Effects

A common experimental workflow involves comparing the effects of the active (-)-enantiomer, the inactive (+)-enantiomer, and the active enantiomer in the presence of a KOR antagonist. This design allows for the clear attribution of observed effects to KOR activation.

Conclusion

The inactive enantiomer, (+)-U-50488, is an indispensable tool for researchers studying the kappa-opioid receptor system. Its lack of significant affinity and functional activity at the KOR, in stark contrast to its active (-)-enantiomer, allows for the clear differentiation of KOR-mediated effects from non-specific actions. By incorporating (+)-U-50488 as a negative control in experimental designs, scientists can enhance the rigor and validity of their findings, leading to a more precise understanding of the physiological and pathological roles of the kappa-opioid receptor. This technical guide provides the necessary quantitative data, detailed protocols, and conceptual frameworks to effectively utilize (+)-U-50488 in a research setting.

References

- 1. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to the Role of (+)-U-50488 Hydrochloride in Opioid Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of opioid pharmacology, the stereochemistry of a ligand can dramatically alter its biological activity. This principle is vividly illustrated by the enantiomers of the selective kappa opioid receptor (KOR) agonist, U-50488. While the (-)-enantiomer of U-50488 is a potent and selective agonist at the KOR, its dextrorotatory counterpart, (+)-U-50488 hydrochloride, is significantly less active, rendering it an invaluable tool as a negative control in opioid receptor research. This technical guide provides an in-depth exploration of the role of this compound in elucidating the function and pharmacology of opioid receptors, with a focus on its application in key experimental protocols.

Chemical Properties and Stereoselectivity

This compound, with the chemical name trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride, is the (1R,2R)-enantiomer of the U-50488 racemate. The stereospecificity of the kappa opioid receptor is such that the (1S,2S)-enantiomer, (-)-U-50488, binds with high affinity and acts as a potent agonist, while the (+)-enantiomer exhibits markedly lower affinity and lacks significant agonist activity at the KOR. This stark difference in pharmacological activity between the two enantiomers underscores the precise three-dimensional requirements for ligand recognition and activation of the kappa opioid receptor.

Data Presentation: Opioid Receptor Binding Affinities

The primary utility of this compound as a negative control is rooted in its significantly lower binding affinity for opioid receptors compared to its active (-)-enantiomer. The following table summarizes the available quantitative data on the binding affinities (Ki) of the enantiomers of U-50488 for the kappa (κ), mu (μ), and delta (δ) opioid receptors.

| Compound | Receptor | Binding Affinity (Ki) in nM |

| This compound | κ | 1298 ± 49 [1] |

| μ | > 10,000 | |

| δ | > 10,000 | |

| (-)-U-50488 | κ | 44 ± 8[1] |

| μ | > 10,000 | |

| δ | > 10,000 | |

| (±)-U-50488 (racemate) | κ | 12[2] |

| μ | 370[2] | |

| δ | > 500[2] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Kappa Opioid Receptor Signaling Pathways

Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. As (+)-U-50488 is largely inactive, it does not typically trigger these pathways, making it an excellent tool to ensure that observed effects are specifically mediated by KOR activation.

Experimental Protocols

The primary application of this compound is as a negative control in a variety of in vitro and in vivo experimental paradigms. Its use allows researchers to confirm that the observed biological effects of the active (-)-enantiomer or the racemate are indeed mediated by the kappa opioid receptor and not due to off-target effects.

Experimental Workflow: Opioid Receptor Ligand Characterization

A typical workflow for characterizing a novel opioid ligand involves a series of binding and functional assays where (+)-U-50488 can serve as a crucial negative control.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors and to confirm the stereoselectivity of the receptor.

Methodology:

-

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa, mu, or delta opioid receptor.

-

Radioligand (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).

-

Test compounds: (-)-U-50488 and this compound.

-

Non-specific binding control (e.g., a high concentration of a non-radioactive, high-affinity ligand like naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

A competition binding assay is performed in a 96-well plate format.

-

Each well contains a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound (either (-)-U-50488 or (+)-U-50488).

-

For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-labeled antagonist is added.

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Expected Outcome with (+)-U-50488: (+)-U-50488 will exhibit a significantly higher Ki value (lower affinity) for the kappa opioid receptor compared to (-)-U-50488, demonstrating the stereoselective nature of the binding. Its affinity for mu and delta receptors is expected to be negligible.

Functional Assays

Objective: To measure the functional activation of G-proteins by an agonist at the kappa opioid receptor.

Methodology:

-

Materials:

-

Cell membranes expressing the kappa opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (guanosine diphosphate).

-

Test compounds: (-)-U-50488 and this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

-

Protocol:

-

Cell membranes are incubated with GDP and varying concentrations of the test compound.

-

[³⁵S]GTPγS is added to initiate the reaction.

-

Upon agonist binding and receptor activation, the Gα subunit exchanges GDP for [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.

-

Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.

-

-

Expected Outcome with (+)-U-50488: (+)-U-50488 will not significantly stimulate [³⁵S]GTPγS binding, or will do so only at very high concentrations, indicating its lack of agonist activity at the KOR. This contrasts with the potent stimulation observed with (-)-U-50488.

Objective: To measure the inhibition of adenylyl cyclase activity following KOR activation.

Methodology:

-

Materials:

-

Whole cells expressing the kappa opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds: (-)-U-50488 and this compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Protocol:

-

Cells are pre-treated with the test compounds at various concentrations.

-